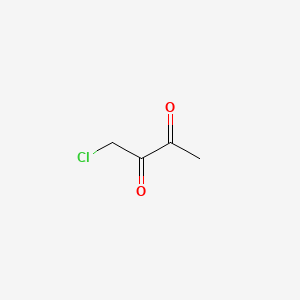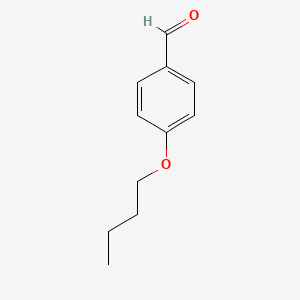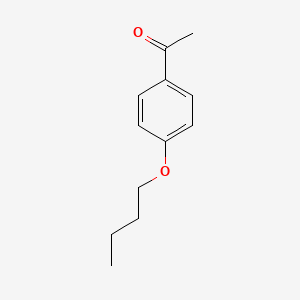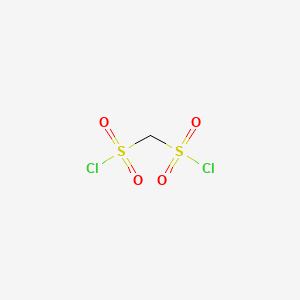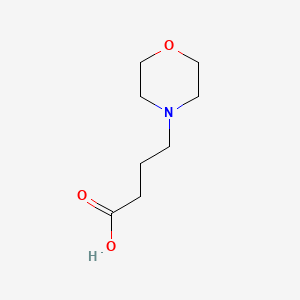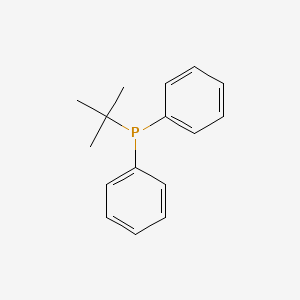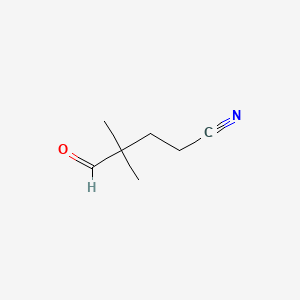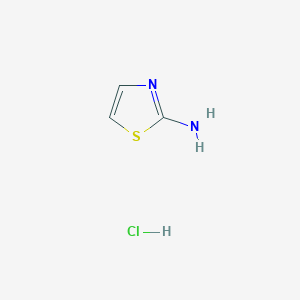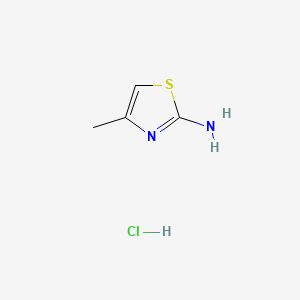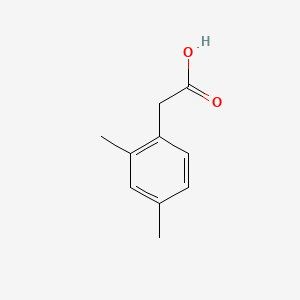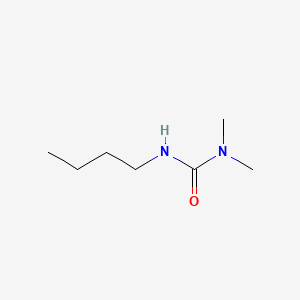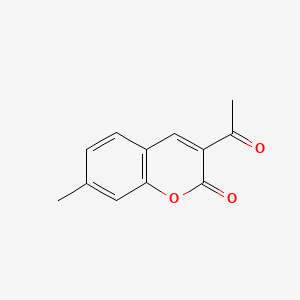
3-acetyl-7-methyl-2H-chromen-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The reaction of 7-hydroxy-2H-chromen-2-one with 1,4-dibromoalkanes afforded a compound, and further reaction of this compound with NaN3 in DMF led to 1-(4-azidoalkyl)indoline-2,3-dione .Molecular Structure Analysis
The molecular formula of 3-acetyl-7-methyl-2H-chromen-2-one is C12H10O3 . The structure of this molecule is not in a plane while should be added to the stereochemistry C(9)-C(8): (Z). The C(10)-C(11) bond length was 1.5090; C(13)-C(9) is 1.3791 and C(4)-O(7) is 1.3550 .Chemical Reactions Analysis
The α-bromocarbonyl moiety present in compound 1 showed high reactivity towards nucleophilic displacement reactions . A library of novel triazole-tethered isatin–coumarin hybrids were synthesized by click chemistry approach .Physical And Chemical Properties Analysis
The molecular weight of 3-acetyl-7-methyl-2H-chromen-2-one is 202.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
- Coumarin derivatives have a myriad of applications in medical science and biomedical research .
- They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
- They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
- The most widely used method for their synthesis is Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .
- Coumarin derivatives are attracting considerable attention due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
- They are also utilized in drug and pesticidal preparations .
- 3-acetyl-7-methyl-2H-chromen-2-one derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds .
- They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .
- Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
Pharmaceuticals and Biomedical Research
Industrial Applications
Chemical Synthesis
- Coumarin derivatives, including “3-acetyl-7-methyl-2H-chromen-2-one”, are known for their use as antioxidants .
- They also have antimicrobial, antiviral, and antitumor properties .
- In an interesting procedure, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one .
- This compound was then reacted with various azoles to produce a series of coumarin-derived azolyl ethanols .
Antioxidants and Antimicrobial Agents
Chemical Synthesis
Scientific Research
- 3-(Bromoacetyl)coumarin derivatives, which include “3-acetyl-7-methyl-2H-chromen-2-one”, are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds .
- They are important components in drug discovery due to their biological activities such as antiproliferative and antimicrobial activities .
- They are also promising inhibitors of type 2 diabetes mellitus .
- Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
- 3-(Bromoacetyl)coumarin derivatives are used in a wide range of analytical chemistry applications .
- They are used in the creation of fluorescent sensors .
Synthesis of Heterocyclic Systems
Analytical Chemistry and Fluorescent Sensors
Biological Applications
Zukünftige Richtungen
3-acetyl-7-methyl-2H-chromen-2-one is a product for proteomics research . Its distinctive structure possesses multiple active sites and functional groups , making it a versatile heterocyclic compound extensively employed in scientific research . Future research may focus on exploring its potential applications in various fields.
Eigenschaften
IUPAC Name |
3-acetyl-7-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-3-4-9-6-10(8(2)13)12(14)15-11(9)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRNWFAJPPGJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174137 | |
| Record name | Coumarin, 3-acetyl-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-7-methyl-2H-chromen-2-one | |
CAS RN |
20280-93-7 | |
| Record name | Coumarin, 3-acetyl-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020280937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin, 3-acetyl-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



